2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with varying substituents on the triazole ring. Examples include:
- 1,2,3-Triazole-4-carboxamide derivatives with different alkyl or aryl groups.
- Triazole compounds with different functional groups such as hydroxyl, methoxy, or amino groups .
Uniqueness
The uniqueness of 2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-3-14-4-8-16(9-5-14)24-22-18(13-25)19(23-24)20(26)21-12-15-6-10-17(27-2)11-7-15/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChI Key |
KEMHYMQIIMYTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
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